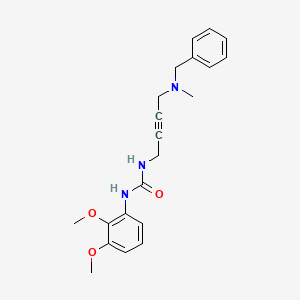
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MRS1477 and has been studied for its unique properties and mechanisms of action.
作用机制
The exact mechanism of action of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is not fully understood. However, studies have shown that this compound can bind to certain receptors in the brain, including the adenosine A2A receptor and the dopamine D2 receptor. By modulating the activity of these receptors, 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane may have an impact on various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. It may also have an impact on various signaling pathways in the brain, which could have implications for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of this compound on specific physiological and biochemical processes. However, one of the limitations of using this compound is the lack of information on its long-term effects, which could limit its potential applications in certain areas of research.
未来方向
There are several future directions for research on 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane. One area of focus could be on the development of novel drugs that target the adenosine A2A receptor and the dopamine D2 receptor, which could have implications for the treatment of various neurological disorders. Another area of focus could be on the development of new synthesis methods for this compound, which could improve its availability for research purposes. Additionally, further studies could be conducted to investigate the long-term effects of this compound, which could provide valuable information for its potential applications in various fields of research.
Conclusion:
In conclusion, 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various areas of research, including neuroscience, make it a promising compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane have been discussed in this paper. Further research on this compound could provide valuable insights into its potential applications in various fields of scientific research.
合成方法
The synthesis of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane has been reported in several studies. One of the most common methods involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with 1,2-dichloroethane in the presence of sodium hydride. The resulting compound is then treated with sodium sulfide to yield 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane. Other methods, such as the reaction of 2-amino-4-methoxy-6-methylpyrimidine with 1,2-dichloroethane and thiourea in the presence of sodium hydride, have also been reported.
科学研究应用
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain receptors in the brain, which may have implications for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
5-(4-methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-8-7-9(14-2)12-10(11-8)13-3-5-15-16-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZVGFKZTLNEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCSSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)


![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)


![(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide](/img/structure/B2459105.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2459110.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2459111.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2459113.png)

